![molecular formula C23H30N2 B14656061 2-(2,2-Diphenylethyl)decahydropyrido[1,2-a][1,4]diazepine CAS No. 40498-89-3](/img/structure/B14656061.png)
2-(2,2-Diphenylethyl)decahydropyrido[1,2-a][1,4]diazepine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,2-Diphenylethyl)decahydropyrido[1,2-a][1,4]diazepine is a complex organic compound with a unique structure that includes a decahydropyrido[1,2-a][1,4]diazepine core substituted with a 2,2-diphenylethyl group. This compound is part of the diazepine family, which is known for its diverse pharmacological activities.
Méthodes De Préparation
The synthesis of 2-(2,2-Diphenylethyl)decahydropyrido[1,2-a][1,4]diazepine can be achieved through various synthetic routes. One common method involves the construction of the diazepine ring via the Bischler-Napieralski reaction, starting from the corresponding amides . This reaction typically involves methylation with methyl iodide (MeI) followed by reduction with sodium borohydride (NaBH4) to yield the desired product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Analyse Des Réactions Chimiques
2-(2,2-Diphenylethyl)decahydropyrido[1,2-a][1,4]diazepine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4). The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Applications De Recherche Scientifique
This compound has significant applications in scientific research, particularly in the fields of chemistry, biology, and medicine. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it serves as a tool for studying the interactions between small molecules and biological targets. In medicine, it has potential therapeutic applications due to its pharmacological properties, such as anxiolytic and anticonvulsant effects .
Mécanisme D'action
The mechanism of action of 2-(2,2-Diphenylethyl)decahydropyrido[1,2-a][1,4]diazepine involves its interaction with specific molecular targets in the central nervous system. It is believed to enhance the activity of gamma-aminobutyric acid (GABA), an inhibitory neurotransmitter, by binding to benzodiazepine receptors on the postsynaptic GABA neuron . This interaction increases the permeability of neuronal membranes to chloride ions, resulting in hyperpolarization and stabilization of the neuronal membrane .
Comparaison Avec Des Composés Similaires
2-(2,2-Diphenylethyl)decahydropyrido[1,2-a][1,4]diazepine can be compared with other diazepine derivatives, such as diazepam and clobazam. While all these compounds share a similar core structure, this compound is unique due to its specific substitution pattern and resulting pharmacological profile . Similar compounds include 1,4-benzodiazepines like diazepam and 1,5-diazepines like clobazam .
Propriétés
Numéro CAS |
40498-89-3 |
|---|---|
Formule moléculaire |
C23H30N2 |
Poids moléculaire |
334.5 g/mol |
Nom IUPAC |
2-(2,2-diphenylethyl)-3,4,5,7,8,9,10,10a-octahydro-1H-pyrido[1,2-a][1,4]diazepine |
InChI |
InChI=1S/C23H30N2/c1-3-10-20(11-4-1)23(21-12-5-2-6-13-21)19-24-15-9-17-25-16-8-7-14-22(25)18-24/h1-6,10-13,22-23H,7-9,14-19H2 |
Clé InChI |
DXKAJQPOWLPUKL-UHFFFAOYSA-N |
SMILES canonique |
C1CCN2CCCN(CC2C1)CC(C3=CC=CC=C3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




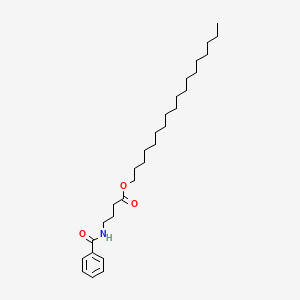
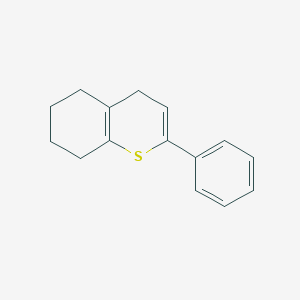


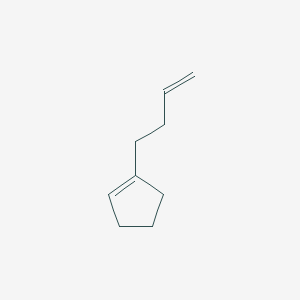
![2-Methyl-2,3-dihydro-5H-[1,3]oxazolo[2,3-b]quinazolin-5-one](/img/structure/B14656028.png)
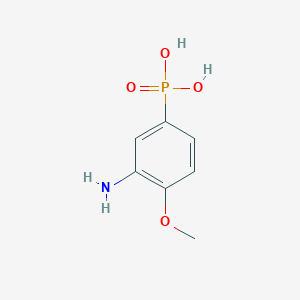
![(2Z)-2-[(4-Chlorophenyl)imino]-1,2-diphenylethan-1-one](/img/structure/B14656037.png)
![8-Hydroxybicyclo[4.2.0]octan-7-one](/img/structure/B14656047.png)
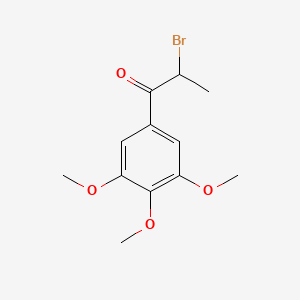
![Bicyclo[4.1.0]heptan-3-ol](/img/structure/B14656055.png)

